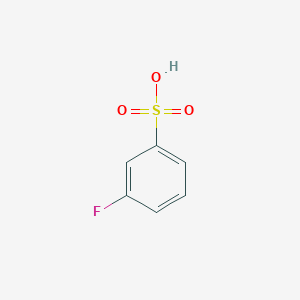

3-Fluorobenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCITVXMMYQIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561385 | |

| Record name | 3-Fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-47-6 | |

| Record name | 3-Fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzenesulfonic Acid for Scientific Professionals

This guide provides a comprehensive overview of 3-Fluorobenzenesulfonic acid (CAS No. 657-47-6), a key organofluorine compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role in pharmaceutical sciences.

Core Compound Identification and Properties

This compound is an aromatic sulfonic acid characterized by a fluorine atom at the meta-position of the benzene ring. This substitution pattern imparts unique electronic properties that are of significant interest in the design of bioactive molecules.

Chemical Identity

The definitive identifier for this compound is its CAS number.

-

CAS Number: 657-47-6[1]

-

Molecular Formula: C₆H₅FO₃S[1]

-

Molecular Weight: 176.17 g/mol [1]

-

IUPAC Name: this compound[1]

-

Synonyms: m-Fluorobenzenesulfonic acid, 3-Fluoro-benzenesulfonic acid[1]

Physicochemical Properties

Quantitative experimental data for some physical properties of this compound are not extensively reported in publicly available literature. The data presented below is a combination of reported values and predicted data from computational models.

| Property | Value | Source |

| Physical State | Solid (inferred from related compounds) | N/A |

| Density | 1.513 g/cm³ | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Predicted) | -0.89 ± 0.15 | [2] |

| Solubility | Inferred to be soluble in water and polar organic solvents. | [3] |

The strong acidity, as indicated by the low predicted pKa, is a characteristic feature of benzenesulfonic acids and is a key determinant of its chemical reactivity and utility as a catalyst.[4][5]

Synthesis and Manufacturing Principles

The synthesis of this compound presents a regioselectivity challenge inherent in electrophilic aromatic substitution of fluorobenzene. The fluorine substituent is ortho-, para-directing, making the direct sulfonation to the meta-position inefficient.[3] Therefore, indirect methods are generally preferred.

Hydrolysis of 3-Fluorobenzenesulfonyl Chloride

A common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding sulfonyl chloride. This precursor, 3-fluorobenzenesulfonyl chloride, is more readily accessible.

Experimental Protocol: Hydrolysis of 3-Fluorobenzenesulfonyl Chloride

This protocol is based on the known reactivity of sulfonyl chlorides with water.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzenesulfonyl chloride.

-

Hydrolysis: Slowly add an excess of deionized water to the flask. The reaction can be exothermic, so addition should be controlled.

-

Heating: Heat the mixture to reflux to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, the excess water and the hydrochloric acid byproduct can be removed under reduced pressure to yield crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system.

Diazotization of 3-Fluoroaniline

An alternative synthetic route involves the diazotization of 3-fluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to form the sulfonyl chloride, which is then hydrolyzed. This multi-step process offers good regiochemical control.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the strongly electron-withdrawing and meta-directing sulfonic acid group and the ortho-, para-directing, and moderately deactivating fluorine atom.

Acidity and Catalytic Activity

As a strong acid, this compound is an effective catalyst for a variety of acid-catalyzed reactions, such as esterifications and Friedel-Crafts acylations.[7][8] The fluorine substituent can modulate the acidity and the catalyst's solubility in organic media.

Electrophilic Aromatic Substitution

The benzene ring is highly deactivated towards further electrophilic substitution due to the presence of the sulfonic acid group. If forced, substitution would be directed to the positions meta to the sulfonic acid group and ortho/para to the fluorine atom.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can undergo typical reactions, such as conversion to the sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9] The 3-fluorobenzenesulfonyl moiety is a valuable building block in this context.

Case Study: Fexuprazan

A prominent example of the application of a 3-fluorobenzenesulfonyl derivative is in the synthesis of Fexuprazan , a novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[10][11] The chemical structure of Fexuprazan, 1-[5-(2,4-difluorophenyl)-1-(3-fluorobenzene-1-sulfonyl)-4-methoxy-1H-pyrrol-3-yl]-N-methylmethanamine, explicitly features the 3-fluorobenzenesulfonyl group.[12][13][14]

The synthesis of Fexuprazan involves the coupling of 3-fluorobenzenesulfonyl chloride with a pyrrole intermediate, highlighting the importance of this reagent as a key starting material in the manufacturing of this active pharmaceutical ingredient (API).[15]

Safety, Handling, and Analytical Considerations

Safety and Handling

-

Corrosivity: Aromatic sulfonic acids are strong acids and are corrosive.[16] They can cause severe skin burns and eye damage.[4][17]

-

Irritation: Inhalation may cause irritation to the respiratory tract.[18]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[18]

Analytical Methods

The characterization and purity assessment of this compound can be achieved through a combination of analytical techniques.

-

Chromatography: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is a suitable method for purity determination.[19]

-

Spectroscopy:

-

NMR Spectroscopy:

-

¹H NMR: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon signals will show coupling with the fluorine atom (C-F coupling constants).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[9][15][20]

-

-

Mass Spectrometry: Can be used to confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O and O-H stretching of the sulfonic acid group are expected.

-

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. Its significance is underscored by its role as a precursor to the 3-fluorobenzenesulfonyl moiety, a key component in modern pharmaceuticals like Fexuprazan. While challenges exist in its direct synthesis, established routes via the corresponding sulfonyl chloride provide reliable access. Further research into its physical properties and catalytic applications could unveil new opportunities for this versatile compound in organic synthesis and materials science.

References

-

Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. Available at: [Link]

-

Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Published September 13, 2022. Available at: [Link]

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

This compound | C6H5FO3S | CID 14534449. PubChem. National Institutes of Health. Available at: [Link]

-

Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC. PubMed Central. Available at: [Link]

-

material safety data sheet - benzene sulphonic acid. Oxford Lab Fine Chem LLP. Available at: [Link]

-

Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH&Co.KG. Available at: [Link]

-

SULPHONIC ACID, 90%. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

19Flourine NMR. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Available at: [Link]

-

3-Amino-2-fluorobenzenesulfonic acid | C6H6FNO3S | CID 15569568. PubChem. National Institutes of Health. Available at: [Link]

-

A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025-06-09) Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

-

4-Fluorobenzenesulfonic acid | C6H5FO3S | CID 46886. PubChem. National Institutes of Health. Available at: [Link]

-

Fexuprazan Hydrochloride | 1902954-87-3. SynZeal. Available at: [Link]

-

Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride. Google Patents.

-

Fexuprazan | C19H17F3N2O3S | CID 122662112. PubChem. National Institutes of Health. Available at: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

- CN102173995A - Synthesis method of m-fluoroaniline. Google Patents.

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available at: [Link]

-

Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. PMC. PubMed Central. Available at: [Link]

Sources

- 1. This compound | C6H5FO3S | CID 14534449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-benzenesulfonic acid CAS#: 657-47-6 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. Fexuprazan Hydrochloride | 1902954-87-3 | SynZeal [synzeal.com]

- 14. Fexuprazan | C19H17F3N2O3S | CID 122662112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. lignincorp.com [lignincorp.com]

- 17. assets.ctfassets.net [assets.ctfassets.net]

- 18. capitalresin.com [capitalresin.com]

- 19. 19F [nmr.chem.ucsb.edu]

- 20. 19Flourine NMR [chem.ch.huji.ac.il]

3-Fluorobenzenesulfonic acid synthesis pathway from fluorobenzene

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzenesulfonic Acid from Fluorobenzene: A Case Study in Regioselectivity and Synthetic Strategy

Abstract

This compound is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. While its synthesis from fluorobenzene appears straightforward via electrophilic aromatic substitution, this pathway is fundamentally challenged by the directing effects of the fluorine substituent. This guide provides a comprehensive analysis of this synthetic problem, tailored for researchers, chemists, and drug development professionals. We first dissect the mechanistic basis for the regiochemical outcome of the direct sulfonation of fluorobenzene, which overwhelmingly yields the undesired 4-fluoro and 2-fluoro isomers. Subsequently, we present a robust and field-proven multi-step synthetic pathway that circumvents this challenge. This recommended route begins with the sulfonation of nitrobenzene, leveraging the meta-directing nature of the nitro group, followed by reduction and a subsequent Schiemann reaction to install the fluorine atom at the desired position. This document furnishes detailed experimental protocols, mechanistic explanations, and safety considerations, offering an authoritative resource for the practical synthesis of this compound.

The Strategic Challenge: Regioselectivity in Fluorobenzene Sulfonation

The synthesis of substituted aromatic compounds is a cornerstone of organic chemistry, particularly in the development of active pharmaceutical ingredients. The introduction of a sulfonic acid group can enhance water solubility or serve as a versatile synthetic handle. However, the sulfonation of a pre-substituted benzene ring is governed by the electronic properties of the existing substituent, which dictates the position of the incoming electrophile.

The Dichotomy of the Fluorine Substituent

Fluorine, like other halogens, presents a classic conflict of electronic effects. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack compared to benzene itself. Conversely, through its lone pairs, fluorine can donate electron density into the ring via resonance (+R effect). This resonance effect is most pronounced at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these sites.[1]

The result is that fluorine is an ortho, para-director , despite being a deactivating group.[1] Consequently, the direct electrophilic sulfonation of fluorobenzene yields almost exclusively 4-fluorobenzenesulfonic acid (the para product) and a smaller amount of 2-fluorobenzenesulfonic acid (the ortho product), with negligible formation of the desired meta isomer.[1][2] This presents the core challenge: the desired product is electronically disfavored by the starting material.

The Sulfonation Mechanism and Reversibility

The sulfonation of aromatic rings is a classic electrophilic aromatic substitution (EAS) reaction.[3][4] The active electrophile is typically sulfur trioxide (SO₃), which can be used directly or generated in situ from concentrated or fuming sulfuric acid (oleum).[5][6][7]

A key feature of sulfonation is its reversibility.[4][7] The sulfonic acid group can be removed by treating the sulfonic acid with hot aqueous acid.[4] This reversibility opens the possibility of achieving a thermodynamically controlled product distribution, which may differ from the kinetically favored one.[8][9][10] The kinetic product is the one that forms fastest (lowest activation energy), while the thermodynamic product is the most stable.[9] In the case of fluorobenzene, the para isomer is the kinetic product. While heating an isomeric mixture could potentially lead to an equilibrium favoring the more stable isomer, this approach is often inefficient for producing a specific, less-favored isomer like the meta product in high purity.

Pathway Analysis 1: The Futility of Direct Sulfonation

A direct sulfonation approach is the most atom-economical but is synthetically unviable for producing the target 3-isomer in appreciable quantities.

Theoretical Protocol for Direct Sulfonation

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool fluorobenzene (1.0 eq) to 0-5 °C in an ice bath.

-

Slowly add fuming sulfuric acid (20% SO₃, ~2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Precipitate the product as a salt (e.g., sodium salt by adding NaCl) and isolate by filtration.

Expected Isomer Distribution

Executing the above protocol would result in a mixture of isomers, which is challenging to separate effectively.[11][12]

| Isomer | Position | Expected Yield | Rationale |

| 4-Fluorobenzenesulfonic acid | para | >90% | Kinetic product; major resonance stabilization of the sigma complex.[1] |

| 2-Fluorobenzenesulfonic acid | ortho | 1-9% | Minor product; resonance stabilized but sterically hindered. |

| This compound | meta | <1% | Synthetically insignificant; lacks direct resonance stabilization of the sigma complex. |

This outcome renders the direct sulfonation of fluorobenzene an impractical route for the synthesis of the 3-fluoro isomer.

Caption: Regiochemical outcome of direct sulfonation of fluorobenzene.

Recommended Pathway: A Multi-Step Strategic Synthesis

To overcome the inherent regiochemical bias, a multi-step approach is required. The most reliable strategy involves starting with a substrate that will direct the sulfonyl group to the desired meta position, and then converting another functional group into the target fluorine atom. The synthesis via 3-aminobenzenesulfonic acid (metanilic acid) is a classic and effective example.

Overall Synthetic Workflow

The workflow leverages the strong meta-directing properties of the nitro group, followed by its reduction and subsequent conversion to a fluorine atom via the Schiemann reaction.

Caption: Recommended multi-step workflow for the synthesis of this compound.

Step 1: Sulfonation of Nitrobenzene

Principle: The nitro (-NO₂) group is a powerful deactivating and meta-directing group. Its strong inductive and resonance electron withdrawal destabilizes the sigma complexes for ortho and para attack, making the meta position the least deactivated and therefore the preferred site for electrophilic substitution.

Experimental Protocol:

-

Setup: In a 500 mL flask equipped for mechanical stirring and temperature control, add fuming sulfuric acid (20% SO₃, 150 mL).

-

Addition: Cool the acid to below 20°C. Slowly add nitrobenzene (50 g, 0.41 mol) over 30-45 minutes, ensuring the temperature does not exceed 90-100°C.

-

Reaction: After addition is complete, heat the mixture to 120°C and maintain for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Isolation: The product, 3-nitrobenzenesulfonic acid, often remains in the aqueous solution and is used directly in the next step.

Step 2: Reduction of the Nitro Group

Principle: The nitro group is reduced to an amino (-NH₂) group. A common method is the Béchamp reduction, using iron filings in an acidic medium. This is a robust and cost-effective industrial method.

Experimental Protocol:

-

Setup: To the aqueous solution of 3-nitrobenzenesulfonic acid from the previous step, add water to make a total volume of ~1 L. Add concentrated hydrochloric acid (20 mL).

-

Reduction: Heat the solution to 80-90°C. Add fine iron filings (70 g, 1.25 mol) in small portions over 1 hour, maintaining vigorous stirring. The reaction is exothermic.

-

Neutralization: After the addition of iron is complete and the reaction subsides, add a slurry of calcium carbonate or sodium carbonate to neutralize the acid until the pH is ~7-8. This precipitates iron salts as hydroxides.

-

Filtration: Filter the hot mixture to remove the iron sludge. The filtrate contains the sodium salt of 3-aminobenzenesulfonic acid.

-

Isolation: Concentrate the filtrate by boiling. Upon cooling, 3-aminobenzenesulfonic acid (metanilic acid) will crystallize. Filter the crystals and dry.

Step 3: The Balz-Schiemann Reaction

Principle: This reaction is the most common method for introducing a fluorine atom onto an aromatic ring. It involves the diazotization of an aryl amine to form a diazonium salt, followed by treatment with fluoroboric acid (HBF₄) to precipitate a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[13][14]

Experimental Protocol:

-

Diazotization:

-

In a beaker, dissolve 3-aminobenzenesulfonic acid (20 g, 0.115 mol) in dilute aqueous HCl (25 mL conc. HCl in 100 mL water).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (8.3 g, 0.12 mol) in 30 mL of water. Maintain the temperature below 5°C. Stir for 30 minutes after addition.

-

-

Fluoroborate Salt Formation:

-

To the cold diazonium salt solution, slowly add a 50% solution of fluoroboric acid (HBF₄, 30 mL).

-

The diazonium tetrafluoroborate salt will precipitate as a crystalline solid.

-

Stir for 30 minutes in the cold bath, then filter the solid and wash it with cold water, followed by a small amount of cold methanol.

-

-

Decomposition:

-

Carefully dry the filtered diazonium salt. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a blast shield.

-

Gently heat the dry salt in a flask connected to a condenser. The decomposition will start, evolving nitrogen and boron trifluoride gas.

-

The crude this compound remains as the product.

-

-

Purification: The crude product can be purified by recrystallization from water or by conversion to a more crystalline salt (e.g., the sodium or potassium salt) followed by recrystallization.

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity, ensuring it is free from isomeric impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are definitive tools. The ¹H NMR spectrum will show a distinct splitting pattern for the aromatic protons characteristic of a 1,3-disubstituted benzene ring.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess purity and quantify any potential isomeric impurities (2-fluoro or 4-fluoro isomers).[11]

-

Melting Point: The melting point of the pure compound or its salt can be compared to literature values.

Safety Considerations

The described synthetic pathway involves several hazardous reagents and conditions that demand strict adherence to safety protocols.

-

Corrosive Acids: Fuming sulfuric acid, concentrated HCl, and fluoroboric acid are extremely corrosive. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection. Work in a well-ventilated fume hood.

-

Nitrobenzene: Nitrobenzene is toxic and readily absorbed through the skin. It is also a suspected carcinogen. Handle with extreme caution and appropriate PPE.

-

Diazonium Salts: Diazonium salts, especially when dry, are shock-sensitive and can decompose explosively. Never store dry diazonium salts. Perform the thermal decomposition on a small scale behind a blast shield.

-

Exothermic Reactions: The sulfonation and reduction steps are exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions.

Conclusion

While the direct sulfonation of fluorobenzene to produce this compound is theoretically appealing, it is practically unfeasible due to the powerful ortho, para-directing effect of the fluorine substituent. This guide establishes that a strategic, multi-step synthesis is the required and authoritative approach. By beginning with nitrobenzene to set the correct meta regiochemistry for sulfonation, followed by reduction and a Balz-Schiemann reaction, the target molecule can be synthesized in a controlled and predictable manner. This pathway, while longer, provides a reliable and scalable solution for obtaining high-purity this compound, underscoring the principle that a successful synthesis often relies on strategic planning over the most direct route.

References

-

Doc Brown's Chemistry. (n.d.). Aromatic sulfonation electrophilic substitution mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemKey. (n.d.). Electrophilic Substitution and the Sulfonation of Benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, January 1). Weird sulfonation reactions of fluoroarene. Retrieved from [Link]

-

Chegg. (2018, April 7). Solved 16-51 Predict the major product(s) you would obtain | Chegg.com. Retrieved from [Link]

-

The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Solved 16-51 Predict the major product(s) you would obtain | Chegg.com [chegg.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 6. shout.education [shout.education]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 9. jackwestin.com [jackwestin.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Fluorobenzene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to m-Fluorobenzenesulfonic Acid: Properties, Synthesis, and Applications

Introduction

m-Fluorobenzenesulfonic acid (m-FBSA) is a fluorinated aromatic sulfonic acid of significant interest to researchers in synthetic chemistry, materials science, and drug development. The presence of both a highly polar sulfonic acid group and an electronegative fluorine atom on the benzene ring imparts a unique combination of properties. The sulfonic acid moiety typically enhances aqueous solubility and can act as a strong acid catalyst, while the fluorine atom can modulate the electronic properties of the ring, improve metabolic stability, and enhance binding affinity in biological systems.[1]

This guide provides a comprehensive overview of the core physical and chemical characteristics of m-Fluorobenzenesulfonic acid, explores the nuances of its synthesis, discusses its reactivity profile, and highlights its applications for professionals in research and development.

Section 1: Physicochemical Characteristics

The defining features of m-FBSA stem from the interplay between the electron-withdrawing inductive effects of both the sulfonyl and fluoro groups and the weak resonance donation from the fluorine atom. This results in a highly acidic and water-soluble compound. While extensive experimental data is not widely published, a combination of reported and predicted values provides a clear physicochemical profile.

Data Presentation: Key Properties of m-Fluorobenzenesulfonic Acid

The table below summarizes the essential quantitative data for m-Fluorobenzenesulfonic acid (CAS No. 657-47-6).

| Property | Value | Source |

| CAS Number | 657-47-6 | [2][3][4] |

| Molecular Formula | C₆H₅FO₃S | [2][3][4] |

| Molecular Weight | 176.17 g/mol | [2][3][4] |

| Density (Predicted) | 1.513 g/cm³ | [2][5] |

| pKa (Predicted) | -0.89 ± 0.15 | [5] |

| XLogP3 (Predicted) | 0.8 | [3] |

| Solubility | Inferred to be soluble in water | [1] |

| Appearance | Data not widely available | |

| Melting Point | Data not widely available | |

| Boiling Point | Data not widely available |

The sulfonic acid group (-SO₃H) is one of the most acidic functional groups in organic chemistry, and the predicted pKa of -0.89 indicates that m-FBSA is a very strong acid, fully dissociated in aqueous solution. This high acidity, coupled with the polarity of the sulfonic acid group, suggests excellent solubility in water and other polar solvents.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of m-Fluorobenzenesulfonic acid is not straightforward due to fundamental principles of electrophilic aromatic substitution. Understanding the regiochemical challenges is key to selecting a viable synthetic route.

The Challenge: Direct Sulfonation of Fluorobenzene

Direct sulfonation of fluorobenzene with fuming sulfuric acid or sulfur trioxide is the most apparent synthetic route. However, the fluorine substituent, despite its strong inductive electron withdrawal, is an ortho, para-director due to the donation of its lone pair electrons into the aromatic ring via resonance. This resonance stabilization of the intermediate arenium ion is most effective when the electrophile attacks at the ortho and para positions. Consequently, direct sulfonation of fluorobenzene overwhelmingly yields 2-fluorobenzenesulfonic acid and 4-fluorobenzenesulfonic acid, with the meta-isomer being a minor, often negligible, byproduct.[1]

A Viable Synthetic Pathway: The Balz-Schiemann Reaction

A more effective and regiochemically precise method to synthesize the meta-isomer is to start with a precursor where the nitrogen functionality is already at the 3-position. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is the classic method for introducing fluorine onto an aromatic ring. A plausible synthesis for m-FBSA would therefore begin with 3-aminobenzenesulfonic acid (metanilic acid).

The workflow involves two primary stages:

-

Diazotization: The amino group of metanilic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Fluorodediazoniation: The diazonium salt is converted to its tetrafluoroborate salt, isolated, and then thermally decomposed to yield the target product, releasing nitrogen gas and boron trifluoride.

Experimental Protocol: Synthesis of m-Fluorobenzenesulfonic Acid via Diazotization

This protocol is a representative method based on established procedures for the diazotization of aminobenzenesulfonic acids and the Balz-Schiemann reaction.[6][7][8]

Step 1: Diazotization of Metanilic Acid

-

In a 250 mL beaker, dissolve 17.3 g (0.1 mol) of 3-aminobenzenesulfonic acid in 100 mL of water containing 5.3 g (0.05 mol) of sodium carbonate. Warm gently if necessary to achieve dissolution.

-

Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water. Add this to the metanilic acid solution.

-

In a separate 500 mL beaker, place 100 g of crushed ice and slowly add 25 mL of concentrated hydrochloric acid.

-

Cool the metanilic acid/nitrite solution in an ice bath to 0-5 °C.

-

Slowly, and with continuous stirring, add the cold metanilic acid/nitrite solution to the ice/HCl mixture. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting suspension of the diazonium salt in the ice bath for an additional 15 minutes. The diazonium salt is used directly in the next step.

Step 2: Formation and Decomposition of the Tetrafluoroborate Salt

-

To the cold diazonium salt suspension, slowly add 22 g (0.2 mol) of 50% aqueous tetrafluoroboric acid (HBF₄) with vigorous stirring. Keep the temperature below 10 °C.

-

A precipitate of 3-sulfophenyl-diazonium tetrafluoroborate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration and wash it with 20 mL of ice-cold water, followed by 20 mL of cold methanol, and finally with 20 mL of cold diethyl ether.

-

Dry the isolated diazonium tetrafluoroborate salt carefully in a vacuum desiccator away from light and heat. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

-

Gently heat the dry salt in a flask equipped with a gas outlet to trap the evolved toxic gases (BF₃). The decomposition typically begins around 120-140 °C. Heat until the evolution of nitrogen gas ceases.

-

The crude solid residue is m-Fluorobenzenesulfonic acid. It can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

Visualization: Synthetic Pathway Diagram

Caption: Synthesis of m-FBSA via the Balz-Schiemann reaction.

Section 3: Reactivity and Electronic Profile

The reactivity of the m-FBSA aromatic ring is dominated by the powerful deactivating and meta-directing nature of the sulfonic acid group. The fluorine atom, located meta to the sulfonic acid group, exerts a secondary influence. Any further electrophilic aromatic substitution will be directed to the positions ortho and para to the fluorine atom (positions 2, 4, 6) but meta to the sulfonic acid group (positions 5). The strong deactivation from the -SO₃H group means that forcing conditions are generally required for subsequent substitution reactions.

Section 4: Applications in Research and Drug Development

m-Fluorobenzenesulfonic acid serves as a valuable building block in the synthesis of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: In drug development, the incorporation of fluorine is a common strategy to enhance a molecule's metabolic stability and binding affinity. The sulfonic acid group can be used to improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. Therefore, m-FBSA provides a scaffold that contains both of these desirable features.[1]

-

Catalysis: Aromatic sulfonic acids are known to function as strong Brønsted acid catalysts in a variety of organic transformations, such as esterifications and Friedel-Crafts acylations.[9]

-

Advanced Materials: Fluorinated organic compounds are integral to the development of advanced materials, including polymers and metal-organic frameworks (MOFs). The specific properties of m-FBSA make it a candidate for creating materials with tailored electronic or physical characteristics.[1]

Section 5: Safety and Handling

m-Fluorobenzenesulfonic acid is a strong acid and should be handled with appropriate care.

-

Hazards: Based on available supplier data, the compound is classified with the following hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

-

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

References

-

3-Fluorobenzenesulfonic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Preparation method of 3-fluorobenzenesulfonyl chloride. (n.d.). Google Patents.

-

3-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Recent Advances in the Synthesis of Sulfonic Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

3-Amino-2-fluorobenzenesulfonic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]

- Coupling process for substituted aminoazobenzenesulfonic acids. (n.d.). Google Patents.

-

Synthesis of 3-acetylaminobenzenesulfonic acid sodium salt. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

- Process for the preparation of aminobenzenesulfonic acids. (n.d.). Google Patents.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction. (2020). Semantic Scholar. Retrieved January 12, 2026, from [Link]

- Combinatorial Synthesis of an Azo Dye. (n.d.). Retrieved January 12, 2026, from a course webpage detailing a lab experiment.

-

Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. (2004). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS # 657-47-6, this compound, m-Fluorobenzenesulfonic acid - chemBlink [chemblink.com]

- 3. This compound | C6H5FO3S | CID 14534449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 657-47-6 CAS Manufactory [m.chemicalbook.com]

- 5. 3-Fluoro-benzenesulfonic acid | 657-47-6 [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Diazotisation [organic-chemistry.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Critical Role of pKa in Molecular Science

An In-depth Technical Guide: Theoretical pKa Calculation of 3-Fluorobenzenesulfonic Acid

The acid dissociation constant (pKa) is a fundamental descriptor of a molecule's ionization state in solution. For professionals in drug development and chemical research, an accurate understanding of a compound's pKa is indispensable. It governs critical physicochemical properties including aqueous solubility, membrane permeability, protein binding, and metabolic stability. Benzenesulfonic acids, particularly substituted variants like this compound, are strong organic acids whose precise acidity is dictated by the electronic effects of their substituents. While experimental determination of pKa is possible, it is not always feasible, making robust computational prediction methods highly desirable.[1]

This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the pKa of this compound. As a strong acid, its pKa calculation presents unique challenges that necessitate a carefully designed computational strategy. We will move beyond a simple list of steps to explain the causality behind our methodological choices, ensuring the protocol is not only accurate but also conceptually transparent and self-validating.

Part 1: The Thermodynamic Foundation of pKa Calculation

The pKa value is directly proportional to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in a solvent, typically water.[1] The fundamental relationship is given by:

pKa = ΔG° / (2.303 RT)

where R is the universal gas constant and T is the temperature in Kelvin. The direct calculation of ΔG° in solution for the dissociation of an acid (HA) into its conjugate base (A⁻) and a proton (H⁺) is computationally demanding and prone to large errors, especially concerning the solvation free energy of a single proton.

To overcome this, quantum chemical pKa predictions rely on a thermodynamic cycle, often called a Born-Haber cycle. This cycle breaks the solution-phase dissociation into more manageable gas-phase and solvation energy components.

Caption: Thermodynamic cycle for absolute pKa calculation.

While theoretically sound, the "direct method" shown above relies on an accurate experimental or calculated value for the solvation free energy of the proton (ΔG°solv(H⁺)), which is a subject of ongoing debate and can introduce significant error.[2]

Part 2: A More Robust Strategy: The Isodesmic Approach

To enhance accuracy and create a self-validating system, we will employ an isodesmic or relative calculation method.[3][4] This approach cancels systematic errors by calculating the pKa of our target molecule (TarH) relative to a structurally similar reference compound (RefH) with a well-established experimental pKa.

The isodesmic reaction is: TarH(sol) + RefA⁻(sol) ⇌ TarA⁻(sol) + RefH(sol)

The relative pKa (ΔpKa) is then calculated from the Gibbs free energy of this reaction (ΔG°_rxn), and the target pKa is found using: pKa(TarH) = pKa(RefH) + ΔpKa

Causality: Why is this superior? The large and often uncertain energy terms associated with the free proton cancel out. Furthermore, errors arising from the chosen computational method (DFT functional, basis set, solvation model) are minimized because we are calculating the energy difference between very similar chemical species. For this compound, the ideal reference is its parent compound, Benzenesulfonic acid .

Experimental Benchmark: Benzenesulfonic acid is a strong acid with an experimental pKa of -2.8 .[5] This value will anchor our relative calculation.

Part 3: Validated Computational Protocol

This section details the step-by-step methodology for calculating the pKa of this compound.

Caption: Computational workflow for the relative pKa calculation.

Step-by-Step Methodology

1. Molecular Structure Preparation:

-

Construct 3D models for the four required species:

-

This compound (Target Acid, TarH)

-

3-Fluorobenzenesulfonate anion (Target Base, TarA⁻)

-

Benzenesulfonic acid (Reference Acid, RefH)

-

Benzenesulfonate anion (Reference Base, RefA⁻)

-

-

Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

2. Gas-Phase Geometry Optimization and Frequency Analysis:

-

Protocol: For each of the four species, perform a geometry optimization followed by a frequency calculation using the same level of theory.

-

Level of Theory Rationale:

-

Functional: M06-2X . This meta-hybrid GGA functional is known for its robust performance across a range of chemical systems, including non-covalent interactions that are important for modeling solvation effects implicitly.[6]

-

Basis Set: 6-311++G(d,p) . This triple-zeta basis set provides sufficient flexibility. The ++ diffuse functions are critical for accurately describing the charge distribution of the anions, and the (d,p) polarization functions are necessary for describing the bonding environment of second-row elements like sulfur.[7][8]

-

-

Purpose: The optimization locates the lowest energy conformation of the molecule in the gas phase. The frequency calculation confirms that this structure is a true minimum (no imaginary frequencies) and provides the thermal corrections (zero-point energy and thermal contributions) needed to calculate the Gibbs free energy (G°gas) at 298.15 K.

3. Solvation Free Energy Calculation:

-

Protocol: Using the gas-phase optimized geometries from Step 2, perform a single-point energy calculation for each species.

-

Solvation Model Rationale:

-

Model: SMD (Solvation Model based on Density) . The SMD model is a widely used and well-validated continuum solvation model that calculates the solvation free energy based on the electron density of the solute.[6][9] It is parameterized for a wide range of solvents, including water.

-

Justification: An implicit continuum model like SMD offers an excellent balance of accuracy and computational efficiency for pKa calculations of small to medium-sized molecules.[10] While explicit solvent models can offer higher accuracy, they are computationally far more expensive.[11]

-

-

Purpose: This step calculates the free energy of transferring each species from the gas phase into the aqueous continuum, yielding ΔG°solv. The total free energy in solution is G°sol = G°gas + ΔG°solv.

4. pKa Calculation and Data Synthesis:

-

Protocol: Consolidate the calculated free energy values and compute the final pKa.

-

Step 4a: Calculate ΔG°_rxn ΔG°_rxn = [G°sol(TarA⁻) + G°sol(RefH)] - [G°sol(TarH) + G°sol(RefA⁻)]

-

Step 4b: Calculate ΔpKa ΔpKa = ΔG°_rxn / (2.303 * R * T) (At T = 298.15 K, the denominator 2.303RT is approximately 1.364 kcal/mol)

-

Step 4c: Calculate Final pKa pKa(Target) = -2.8 + ΔpKa

Data Summary Table

All energy values should be systematically recorded. The following table provides a template for the necessary data.

| Species | G°gas (Hartree) | ΔG°solv (kcal/mol) | G°sol (Hartree) |

| Target Acid (TarH) | Value from 2 | Value from 3 | G°gas + ΔG°solv |

| Target Base (TarA⁻) | Value from 2 | Value from 3 | G°gas + ΔG°solv |

| Reference Acid (RefH) | Value from 2 | Value from 3 | G°gas + ΔG°solv |

| Reference Base (RefA⁻) | Value from 2 | Value from 3 | G°gas + ΔG°solv |

Part 4: Conclusion and Scientific Trustworthiness

By adhering to the isodesmic protocol outlined above, researchers can achieve a highly reliable theoretical pKa value for this compound. The strength of this method lies in its inherent error cancellation. Any systematic inaccuracies in the chosen DFT functional, basis set, or solvation model are likely to be very similar for the target and reference compounds and will thus be subtracted out during the calculation of ΔG°_rxn. This makes the final result less sensitive to the absolute accuracy of the computational method and more dependent on its ability to correctly capture the relative energetic difference caused by the fluorine substituent.

The predicted pKa for this compound is expected to be even lower (more acidic) than that of benzenesulfonic acid due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting sulfonate anion. A literature search reveals a computationally predicted pKa of approximately -0.89 for this molecule, although the methodology for that prediction is not specified.[12] The protocol described herein provides a rigorous, transparent, and verifiable framework to confirm or refine this value, grounding the prediction in established quantum chemical theory.

References

-

Fujimoto, K., & Nakano, H. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 27(22), 7959. [Link][1]

-

Klamt, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17034–17043. [Link][3][4]

-

Nielsen, J. E., & Vriend, G. (1999). Explicit solvent models in protein pKa calculations. Proteins: Structure, Function, and Bioinformatics, 35(2), 193-202. [Link][11]

-

Ho, J., & Coote, M. L. (2010). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry, 63(1), 11-24. [Link][10]

-

Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314–7319. [Link][13][14]

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Accurate relative pKa calculations for carboxylic acids using complete basis set and Gaussian-n models combined with continuum solvation methods. The Journal of Chemical Physics, 124(11), 114308. [Link][15]

-

Pezzola, S., et al. (2022). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. ChemistryOpen, 11(10), e202200139. [Link][9]

-

American Chemical Society. (2023). Benzenesulfonic acid. [Link][16]

-

Khalili, B., & Rimaz, M. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory. Current Chemistry Letters, 5(2), 69-80. [Link][7]

-

dos Santos, E. S., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 415–424. [Link][2]

-

Tbouda, S., et al. (2022). Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules. ResearchGate. [Link][8]

-

Işık, S., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1059–1071. [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Explicit solvent models in protein pKa calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluoro-benzenesulfonic acid CAS#: 657-47-6 [m.chemicalbook.com]

- 13. "Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Se" by George C. Shields and Matthew D. Liptak [digitalcommons.bucknell.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. acs.org [acs.org]

- 17. This compound | C6H5FO3S | CID 14534449 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 3-Fluorobenzenesulfonic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluorobenzenesulfonic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust theoretical framework based on its molecular structure and physicochemical properties to predict its behavior. We delve into the principles of "like dissolves like," the influence of solvent polarity, and hydrogen bonding. Furthermore, a detailed, step-by-step experimental protocol using the isothermal shake-flask method is provided to empower researchers to determine precise quantitative solubility data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility for applications in synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is an organofluorine compound that belongs to the class of aromatic sulfonic acids.[1] Its structure, featuring a benzene ring substituted with a highly polar sulfonic acid group and an electronegative fluorine atom, gives it unique chemical properties. Aromatic sulfonic acids are crucial intermediates in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and detergents. Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical parameter in the development of pharmaceutical formulations.

Molecular Characteristics and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, three key features govern its interaction with solvents: the sulfonic acid group, the aromatic ring, and the fluorine substituent.

-

Sulfonic Acid Group (-SO₃H): This is the dominant functional group determining the molecule's solubility. It is highly polar and a strong acid, with a predicted pKa of approximately -0.89.[2] This strong acidity means it readily donates a proton, especially in the presence of polar solvents. The -SO₃H group is both a strong hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the oxygens).[3][4]

-

Aromatic Benzene Ring: The benzene ring is a nonpolar, hydrophobic component of the molecule. This part of the structure will have favorable interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom withdraws electron density from the benzene ring, influencing the molecule's overall electronic distribution and polarity. However, its effect on solubility is less pronounced than that of the sulfonic acid group.

The interplay between the highly polar, hydrophilic sulfonic acid group and the nonpolar, hydrophobic aromatic ring makes this compound an amphiphilic molecule, though its character is overwhelmingly dominated by the polar sulfonic acid moiety.

Caption: Key molecular features of this compound influencing solubility.

Theoretical Framework of Solubility

The fundamental principle governing solubility is "like dissolves like."[5] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent can be predicted by comparing their respective polarities and capacities for hydrogen bonding.

Solvent Classification and Polarity: Organic solvents are broadly classified based on their polarity, which is often estimated by their dielectric constant (ε).[6][7] A higher dielectric constant generally indicates higher polarity.[8] Solvents can be further categorized as:

-

Polar Protic Solvents: These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors. Examples include water, methanol, and ethanol.[9]

-

Polar Aprotic Solvents: These solvents are polar (high dielectric constant) but lack an acidic proton and cannot act as hydrogen bond donors. Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[9]

-

Nonpolar Solvents: These solvents have low dielectric constants and a relatively nonpolar character. Examples include hexane, toluene, and diethyl ether.[9]

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted. Experimental verification is essential for quantitative assessment.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The highly polar sulfonic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. The solvent's high polarity effectively solvates the entire molecule.[9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high polarity and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the sulfonic acid group.[10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The significant mismatch in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. The energy required to break the strong solute-solute interactions (hydrogen bonds) is not compensated by weak solute-solvent interactions.[5] |

Standardized Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[11]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Experimental Workflow:

Caption: Isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Add a precise, known volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours). The goal is to ensure that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation. Causality Note: A sufficient equilibration time is critical for accuracy. Preliminary studies may be needed to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean vial. Trustworthiness Note: This filtration step is non-negotiable as any suspended microparticles will lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the sample solution using the validated analytical method.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion

While a comprehensive public database of quantitative solubility for this compound is limited, a strong predictive understanding can be derived from its molecular properties. The dominant, highly polar sulfonic acid group dictates a high affinity for polar protic and polar aprotic organic solvents, and low solubility in nonpolar solvents. For applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for researchers to generate this critical information, enabling informed decisions in process development, synthesis, and formulation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14534449, this compound." PubChem, [Link].

-

Chemistry LibreTexts. "Polar Protic and Aprotic Solvents." (2023), [Link].

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?" YouTube, (2025), [Link].

-

University of Colorado Boulder, Department of Chemistry. "Experiment: Solubility of Organic & Inorganic Compounds." [Link].

-

Academia. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." [Link].

-

McMaster University. "Solubility of Organic Compounds." [Link].

-

ResearchGate. "(a) Sulfonic acid topology that can form hydrogen bonds. (b) The..." [Link].

-

SlideShare. "solubility experimental methods.pptx." (2016), [Link].

-

ResearchGate. "How do you distinguish the polarity of organic solvent?" (2014), [Link].

-

ResearchGate. "Number of hydrogen bondings per sulfonic acid group in SPIs." [Link].

-

Wikipedia. "Solvent." [Link].

-

Scribd. "Dielectric Constants of Common Solvents." [Link].

-

UCLA Chemistry and Biochemistry. "Illustrated Glossary of Organic Chemistry - Dielectric constant." [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9968, 3-Fluorobenzoic Acid." PubChem, [Link].

-

ACS Publications. "The Interplay Between Hydrogen Bonding and Coulombic Forces in Determining the Structure of Sulfuric Acid-Amine Clusters." (2018), [Link].

-

Acros Organics. "SAFETY DATA SHEET - Benzoic acid, 3-fluoro-." [Link].

-

Beilstein Journal of Organic Chemistry. "The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks." (2022), [Link].

-

RSC Publishing. "Hydrogen bonding in cyclic complexes of carboxylic acid–sulfuric acid and their atmospheric implications." [Link].

-

U.S. Pharmacopeia. "5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30." (2012), [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 162141445, 4-chlorobenzenesulfonic acid." PubChem, [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Fluoro-benzenesulfonic acid CAS#: 657-47-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-fluorobenzenesulfonic acid. While a definitive, publicly available crystal structure for this specific compound is not yet deposited in crystallographic databases, this document serves as a vital resource for researchers aiming to elucidate its solid-state architecture. By presenting a detailed analysis of the parent compound, benzenesulfonic acid, and related halogenated derivatives, we offer insights into the probable structural features of this compound. Furthermore, this guide furnishes a rigorous, field-proven experimental protocol for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. This document is designed to empower researchers to successfully determine and interpret the crystal structure of this compound, a compound of growing interest in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound is an organosulfur compound that is gaining attention in various chemical and pharmaceutical domains. The introduction of a fluorine atom onto the benzene ring can significantly alter the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[1] These modifications are of paramount importance in the design of novel drug candidates and functional materials.

A thorough understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is fundamental to comprehending and predicting a compound's bulk properties.[2] Crystal structure analysis reveals crucial information about molecular conformation, intermolecular interactions, and packing motifs, which in turn influence solubility, dissolution rate, and stability—critical parameters in drug development and materials engineering.

As of the writing of this guide, a published crystal structure for this compound has not been found in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[3][4][5][6] Therefore, this guide will first lay a theoretical foundation by examining the crystal structure of the parent molecule, benzenesulfonic acid, and then provide a detailed experimental workflow for determining the crystal structure of its 3-fluoro derivative.

A Comparative Crystallographic Analysis: Benzenesulfonic Acid

To predict the structural characteristics of this compound, it is instructive to first analyze the crystal structure of its parent compound, benzenesulfonic acid. A recent study by Manana, Hosten, and Betz (2020) provides a detailed crystallographic analysis of this fundamental aromatic sulfonic acid.[7]

Molecular Geometry of Benzenesulfonic Acid

As confirmed by X-ray crystallography, the benzenesulfonic acid molecule features a tetrahedral sulfur atom attached to a planar phenyl ring.[8] The key bond lengths are approximately 1.75 Å for C-S, an average of 1.43 Å for S=O, and 1.55 Å for S-OH.[8] These values provide a baseline for comparison with the anticipated geometry of the 3-fluoro derivative.

Crystal Packing and Intermolecular Interactions

The crystal structure of benzenesulfonic acid is characterized by a network of strong hydrogen bonds involving the sulfonic acid group. The arrangement of molecules in the crystal lattice is dictated by these interactions, leading to a highly ordered three-dimensional structure.

| Crystallographic Parameter | Benzenesulfonic Acid |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.3524(8) |

| b (Å) | 5.7180(3) |

| c (Å) | 15.3395(9) |

| V (ų) | 1346.58(13) |

| Z | 8 |

| Data from Manana, P., Hosten, E. C., & Betz, R. (2021).[7] |

The Hypothetical Crystal Structure of this compound: An Educated Projection

The introduction of a fluorine atom at the meta-position of the benzene ring is expected to influence the crystal structure in several ways:

-

Molecular Geometry: The C-F bond will introduce a slight perturbation in the geometry of the benzene ring. The high electronegativity of fluorine may also subtly affect the bond lengths and angles within the sulfonic acid group.

-

Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as C-H···F hydrogen bonds and dipole-dipole interactions. These interactions, in concert with the strong O-H···O hydrogen bonds of the sulfonic acid groups, will govern the overall crystal packing. A study on N-(3-fluorobenzoyl)benzenesulfonamide has shown that fluoro substitution can significantly impact the supramolecular architecture, promoting C-H···O and C-H···π interactions.[9]

-

Crystal Packing: The interplay of these various intermolecular forces may lead to a different crystal packing arrangement compared to the parent benzenesulfonic acid. It is plausible that the introduction of the fluoro group could lead to a more complex hydrogen-bonding network and potentially a different space group. Comparison with the crystal structure of p-chlorobenzenesulfonic acid monohydrate, which crystallizes in the monoclinic space group P2₁/c, suggests that halogenated benzenesulfonic acids can adopt different packing motifs.[2]

Experimental Protocol for the Crystal Structure Determination of this compound

This section provides a detailed, step-by-step methodology for researchers to determine the crystal structure of this compound.

Synthesis and Purification

A common route to this compound involves the sulfonation of fluorobenzene. However, this can lead to a mixture of isomers. A more regioselective synthesis can be achieved through methods like halogen exchange from a precursor such as 3-chlorobenzenesulfonic acid or 3-bromobenzenesulfonic acid.[1]

Diagram of the Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a relatively good solvent. In the same container, place a larger volume of a "poor" solvent in which the compound is less soluble but the "good" solvent is miscible. The slow diffusion of the poor solvent's vapor into the solution of the compound will gradually decrease its solubility, promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Diagram of the Data Collection and Structure Solution Workflow

Caption: The workflow for single-crystal X-ray diffraction data collection and structure solution.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice. This process involves determining the positions of all atoms, their anisotropic displacement parameters, and key geometric parameters such as bond lengths and angles.

Data Deposition and Dissemination

Upon successful determination of the crystal structure, it is imperative for the advancement of science that the data be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the designated repository for small-molecule crystal structures.[3][4] Deposition ensures that the data is preserved, curated, and made accessible to the global scientific community.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its analysis. By leveraging the known crystal structure of benzenesulfonic acid and understanding the potential influence of the fluorine substituent, researchers are well-equipped to hypothesize its structural features. The detailed experimental protocols provided herein offer a clear pathway to obtaining high-quality single crystals and solving the crystal structure. The elucidation of the crystal structure of this compound will undoubtedly provide valuable insights for the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

-

Benzenesulfonic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Manana, P., Hosten, E. C., & Betz, R. (2021). Crystal structure of benzenesulphonic acid. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 97-99. Retrieved from [Link]

-

Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 12, 2026, from [Link]

-

Deposit a Structure in the CSD. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 12, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved January 12, 2026, from [Link]

-

This compound | C6H5FO3S | CID 14534449. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372. Retrieved from [Link]

-

Taga, T., & Kobayashi, T. (1990). Structure of p-chlorobenzenesulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 46(7), 1343-1344. Retrieved from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2021). Crystals, 11(9), 1083. Retrieved from [Link]

-

Single-crystal x-ray diffraction structures of covalent organic frameworks. (2018). Science, 361(6397), 48-52. Retrieved from [Link]

-

Access & Deposit Crystal Structures. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 12, 2026, from [Link]

-

3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]